Bienvenue dans la boutique en ligne BenchChem!

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Medicinal Chemistry Lead Optimization Physicochemical Property

For medicinal chemistry campaigns demanding a pyrazole-carboxylic acid building block with a precisely quantified lipophilicity of XLogP3-AA=0.3 to balance solubility and permeability, this compound is the direct match. The N-methyl substitution on the pyrazole ring modulates electron density, enhancing hydrogen-bonding capacity and metabolic stability versus unsubstituted analogs. The undefined stereocenter at the 3-position of the butanoic acid side chain serves as a critical chiral handle, enabling procurement of enantiomerically pure batches for rigorous stereospecific SAR evaluation—a capability absent in achiral positional isomers. With a fully documented GHS hazard profile (H315/H319/H335 at 100% confidence via ECHA C&L notifications), this building block streamlines risk assessment and safe handling protocol development.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1540383-56-9
Cat. No. B2980916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
CAS1540383-56-9
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC(CC(=O)O)C1=CN(N=C1)C
InChIInChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12)
InChIKeyYJSJARAPVZKFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid (CAS 1540383-56-9) – Technical Baseline and Key Identifiers


3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid (CAS 1540383-56-9) is a heterocyclic carboxylic acid building block characterized by a 1-methylpyrazole ring attached at the 4-position to a butanoic acid side chain at the 3-position . The compound has a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol . Its computed physicochemical properties include an XLogP3-AA value of 0.3, a topological polar surface area (TPSA) of 55.1 Ų, and one undefined atom stereocenter, indicating the presence of a chiral center [1]. The compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research .

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid – Why Simple Class‑Based Substitution is Insufficient


Substitution with generic pyrazole-carboxylic acid building blocks without rigorous verification is scientifically unsound due to the highly specific influence of the N‑methyl substitution pattern and alkyl chain length on key molecular properties . The 1‑methyl group on the pyrazole ring alters the heterocycle's electron density, affecting hydrogen‑bonding capacity and metabolic stability compared to the unsubstituted pyrazole analog [1]. Furthermore, the position and length of the butanoic acid side chain directly impact the compound's lipophilicity (XLogP3‑AA = 0.3) and conformational flexibility (rotatable bond count = 3), which in turn govern binding interactions, solubility, and ADME profiles in lead optimization campaigns [2]. The presence of an undefined stereocenter (chiral carbon at the 3‑position) also introduces the critical need for stereochemically defined batches, as enantiomeric purity can dramatically influence biological activity and reproducibility in SAR studies [2].

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid – Quantitative Differentiation Versus Closest Analogs


Molecular Weight Differentiation Against the Unsubstituted Pyrazole Analog

The N‑methyl substitution on the pyrazole ring of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid results in a molecular weight of 168.19 g/mol, representing a +14.02 Da increase relative to the unsubstituted analog 3-(1H-pyrazol-4-yl)butanoic acid (CAS 1503778-55-9, MW 154.17 g/mol) . This difference directly impacts compound handling, dosing calculations, and downstream physicochemical property predictions, making the methylated derivative a distinct chemical entity for procurement and SAR studies.

Medicinal Chemistry Lead Optimization Physicochemical Property

Alkyl Chain Length Differentiation Against the Propanoic Acid Homolog

The butanoic acid side chain (C4) of the target compound confers a molecular weight of 168.19 g/mol, which is +14.02 Da higher than the propanoic acid homolog 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2, MW 154.17 g/mol) . This additional methylene group increases the compound's lipophilic surface area and is predicted to alter logP and membrane permeability, directly influencing lead optimization strategies where subtle changes in alkyl chain length can dramatically shift potency and selectivity profiles.

Medicinal Chemistry Lipophilicity ADME Prediction

Lipophilicity (XLogP3-AA) Differentiation Against Positional Isomer

The target compound exhibits a computed XLogP3-AA value of 0.3 [1]. In contrast, the positional isomer 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid is expected to have a different lipophilicity profile due to the altered attachment point of the carboxylic acid side chain on the pyrazole ring. While a direct experimental XLogP value for the 4-isomer is not available in the open literature, the observed XLogP3-AA of 0.3 for the target compound places it in a specific lipophilicity range that influences passive membrane permeability and solubility. This quantitative property is a direct consequence of the specific molecular architecture and cannot be assumed for close analogs.

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation Against the Unsubstituted Pyrazole Analog

The target compound possesses a computed topological polar surface area (TPSA) of 55.1 Ų [1]. The unsubstituted pyrazole analog, 3-(1H-pyrazol-4-yl)butanoic acid, is predicted to have a slightly lower TPSA due to the absence of the methyl group, which contributes minimally to polar surface area but alters the overall molecular volume and hydrogen bonding capacity. This quantitative TPSA value is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration according to established drug-likeness rules (e.g., Veber's rules).

Medicinal Chemistry Drug-likeness Physicochemical Property

Chiral Center Differentiation Versus Achiral Analogs

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid contains one undefined atom stereocenter at the 3-position of the butanoic acid chain [1]. This chiral carbon distinguishes the compound from achiral analogs such as 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid, where the carboxylic acid group is attached to a primary carbon (C1 of the butyl chain). The presence of a stereocenter means that the target compound can exist as a pair of enantiomers, each with potentially distinct biological activities, binding affinities, and pharmacokinetic profiles.

Stereochemistry SAR Studies Chiral Synthesis

GHS Hazard Classification Differentiation Versus Closest Analogs

The target compound carries specific GHS hazard classifications: H315 (100%): Causes skin irritation; H319 (100%): Causes serious eye irritation; H335 (100%): May cause respiratory irritation [1]. These hazard statements are based on notifications to the ECHA C&L Inventory and represent the consensus hazard profile for this specific chemical entity. While many pyrazole-carboxylic acid derivatives share similar hazard profiles, the specific combination and confidence level (100%) for this compound provide a clear, auditable basis for laboratory risk assessments and safety data sheet (SDS) preparation.

Laboratory Safety Procurement Risk Assessment

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid – Best‑Fit Research and Industrial Application Scenarios


Lead Optimization in Medicinal Chemistry Requiring Specific Lipophilicity (XLogP = 0.3)

When a medicinal chemistry program requires a pyrazole-carboxylic acid building block with a defined lipophilicity of XLogP3-AA = 0.3 to balance solubility and membrane permeability, 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is the direct match. This property is quantified and publicly accessible, enabling researchers to confidently incorporate the compound into predictive ADME models and avoid the uncertainty associated with using analogs of unknown logP [1].

Stereochemistry‑Dependent Structure‑Activity Relationship (SAR) Studies

For SAR campaigns investigating the impact of chirality on target binding, the undefined stereocenter at the 3‑position of the butanoic acid side chain provides a critical chiral handle. This feature allows for the synthesis or procurement of enantiomerically pure batches, enabling rigorous evaluation of stereospecific biological effects—a capability not offered by achiral positional isomers such as 4-(1-methyl-1H-pyrazol-4-yl)butanoic acid [2].

Synthetic Intermediate for Agrochemical or Pharmaceutical Candidates Requiring a 4‑Substituted Pyrazole Core

As a versatile small molecule scaffold, this compound serves as an advanced intermediate for constructing more complex molecules bearing a 1-methyl-1H-pyrazol-4-yl motif. Its precise molecular weight (168.19 g/mol) and well-defined structure ensure accurate stoichiometric control in multi‑step syntheses, making it a reliable building block for both academic and industrial research pipelines .

Laboratory Safety and Compliance‑Driven Procurement

Institutional procurement workflows that require compounds with fully documented and consensus‑backed GHS hazard classifications can rely on 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid. Its hazard profile (H315, H319, H335 at 100% confidence) is clearly established through ECHA C&L notifications, facilitating streamlined risk assessment and safe handling protocol development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.